molecular formula C20H22Cl2N2O3 B1525608 Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1353878-14-4

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No. B1525608
M. Wt: 409.3 g/mol
InChI Key: CYTQOAISVQMEMS-UHFFFAOYSA-N
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Description

“Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate”, also known as CPPC, is a chemical compound with the CAS Number: 1353878-14-4 . It has a molecular weight of 409.31 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22Cl2N2O3/c21-16-6-7-18 (17 (22)12-16)23-14-20 (26)8-10-24 (11-9-20)19 (25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.31 . It is solid in physical form . The compound’s IUPAC name is benzyl 4- [ (2,4-dichloroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate .

Scientific Research Applications

Synthesis of Substituted Acridine-4-carboxylic Acids and Anticancer Drug DACA

A new synthesis route for substituted acridine-4-carboxylic acids, which are precursors to the clinical anticancer drug DACA, has been reported. This method avoids the use of irritant acids and provides a new pathway for the development of anticancer medications (Gamage et al., 1997).

Nitroxide-Mediated Photopolymerization

An alkoxyamine compound bearing a chromophore group has been proposed for nitroxide-mediated photopolymerization (NMP2), highlighting its application in polymer science for generating polymers with specific properties under UV irradiation (Guillaneuf et al., 2010).

Affinity for Acetylcholine Receptors

Research into the chemical structure and affinity for postganglionic acetylcholine receptors of the guinea-pig ileum has been conducted, indicating potential applications in the development of drugs targeting the nervous system (Abramson et al., 1974).

Potential Nootropic Agents

Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored, with implications for creating new nootropic agents, substances that may improve cognitive function (Valenta et al., 1994).

Antioxidant Activity of 4-Methylcoumarins

A study on the synthesis and antioxidant activity of selected 4-methylcoumarins opens pathways for their use in therapy and food preservation, expanding the knowledge on valuable biological activities of this group of compounds (Ćavar et al., 2009).

Metabolism of Phenolic Compounds by Methanogenic Consortium

The carboxylation and dehydroxylation of phenolic compounds by an anaerobic consortium under methanogenic conditions have been studied, indicating applications in environmental biotechnology and waste treatment (Bisaillon et al., 1993).

Safety And Hazards

The compound has been associated with the following hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

benzyl 4-[(2,4-dichloroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTQOAISVQMEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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